2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid

MTP Inhibitor Synthesis Lomitapide Regiochemistry

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid (CAS 186390-71-6, Molecular Weight 297.22) is a nitroaromatic diester derivative also named Propanedioic acid, (2-carboxy-5-nitrophenyl)-, 1,3-dimethyl ester. It is a white to tan solid with a reported melting point of 152–154 °C.

Molecular Formula C12H11NO8
Molecular Weight 297.22 g/mol
CAS No. 186390-71-6
Cat. No. B1354549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
CAS186390-71-6
Molecular FormulaC12H11NO8
Molecular Weight297.22 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O)C(=O)OC
InChIInChI=1S/C12H11NO8/c1-20-11(16)9(12(17)21-2)8-5-6(13(18)19)3-4-7(8)10(14)15/h3-5,9H,1-2H3,(H,14,15)
InChIKeyLPWHGVILSZJCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid (CAS 186390-71-6): A Critical Intermediate for MTP Inhibitor Synthesis


2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid (CAS 186390-71-6, Molecular Weight 297.22) is a nitroaromatic diester derivative also named Propanedioic acid, (2-carboxy-5-nitrophenyl)-, 1,3-dimethyl ester . It is a white to tan solid with a reported melting point of 152–154 °C . This compound is not an active pharmaceutical ingredient itself but a specialized building block, most notably serving as a key intermediate in the patented synthesis of microsomal triglyceride transfer protein (MTP) inhibitors, including lomitapide (BMS-201038), which are used for treating familial hypercholesterolemia [1].

Why 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid Cannot Be Substituted with Generic Analogs


The value of this compound is dictated by its specific regiochemistry and functional group array, which are essential for fidelity in multi-step synthetic routes. The 4-nitro-2-carboxy substitution pattern on the phenyl ring is not interchangeable with the 5-nitro isomer (CAS 185433-44-7) or other analogs. In the patented synthesis of Apo B/MTP inhibitors, this specific intermediate undergoes a hydrolysis and decarboxylation sequence [1]; the substitution pattern controls the regiochemical outcome of subsequent reduction and cyclization steps that form the tetrahydroisoquinoline core of the final drug molecule [2]. Using an incorrect regioisomer or a compound lacking the malonate diester functionality would derail the entire synthetic pathway, leading to different products or failed reactions, making precise chemical identity non-negotiable for procurement.

Quantitative Evidence for Selecting 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid Over Alternatives


Regiochemical Precision: The 4-Nitro Isomer is Essential for Lomitapide's Tetrahydroisoquinoline Core

The synthesis of lomitapide relies on a specific regioisomer to correctly form its tetrahydroisoquinoline core. The target compound, a 4-nitro-2-carboxy phenyl malonate diester, is the designated intermediate in the patented route [1]. The 5-nitro regioisomer, 2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid (CAS 185433-44-7), has a different substitution pattern . Using the 5-nitro isomer would lead to a different regioisomeric product upon reduction and cyclization, failing to produce the required 6-amino-tetrahydroisoquinoline intermediate necessary for lomitapide [1].

MTP Inhibitor Synthesis Lomitapide Regiochemistry

Validated Synthetic Utility: 70% Yield in Copper-Catalyzed Malonate Coupling

The compound is synthesized via a copper(I) bromide-catalyzed coupling of 2-chloro-4-nitrobenzoic acid with dimethyl malonate. A specific preparative example in the patent literature reports an isolated yield of 70% for this transformation, with the product confirmed by melting point (153 °C) [1]. This provides a benchmark for evaluating the compound's synthetic accessibility and cost-effectiveness when scaling up for in-house research or resynthesis.

Copper Catalysis Malonate Coupling Process Chemistry

Purity Control: Commercially Available at ≥98% Purity as a Standard Specification

Multiple reputable vendors, including Leyan and Cool Pharm, supply this compound at a standard purity of 98% [1]. For the 5-nitro isomer, a purity of 98% is also available from suppliers like Bidepharm . The 98% purity benchmark is relevant for comparing the quality of shipments from different sources.

Quality Control Purity Specification Intermediate

Physical Form and Handling: A Solid with a Defined Melting Point of 152-154 °C

The compound is isolated as a tan to white solid with a literature melting point of 152–154 °C . This contrasts with the liquid or lower-melting nature of many other synthetic intermediates. The solid form can simplify handling, storage, and purification in a laboratory setting. The parent 2-chloro-4-nitrobenzoic acid starting material, a solid, has a much higher melting point (ca. 176-178 °C), making the target compound easily distinguishable from any residual starting material by a simple melting point determination.

Physicochemical Properties Melting Point Handling

Differentiated Downstream Processing: Susceptibility to Base Hydrolysis and Decarboxylation

A defining feature of this intermediate is its designed chemical lability. The patent literature specifically describes its treatment with aqueous alcoholic base to effect ester hydrolysis, followed by thermal decarboxylation at 35–100 °C to yield the corresponding 2-methyl-4-nitrobenzoic acid derivative [1]. This reactivity is built into the structure and is essential for the synthetic route. Analogs where the ester is already hydrolyzed, such as 2-(carboxy-5-nitrophenyl)malonic acid (CAS 1025823-76-0), would not serve this purpose as they are already fully deprotected and would follow a different reaction pathway, potentially leading to over-decarboxylation or side reactions under the same conditions.

Synthetic Utility Decarboxylation Functional Group Interconversion

Optimal Application Scenarios for 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid Based on Differential Evidence


Replicating Patented Synthesis of MTP Inhibitors (e.g., Lomitapide)

This is the most critical application. Researchers aiming to replicate or improve the synthesis of lomitapide (BMS-201038) or its structural analogs must use this exact intermediate, as described in patents US5919795 and US5968950 [1]. The 4-nitro regiochemistry and the malonate diester handle are essential for the subsequent reduction and cyclization steps that form the tetrahydroisoquinoline core. Use of any other regioisomer or analog will result in a different product and a failed synthesis, leading to wasted resources.

Process Chemistry Research and Optimization for MTP Inhibitor Synthesis

The validated synthetic protocol for this compound provides a benchmark yield of 70% [1]. This makes it an ideal starting point for process chemistry studies focused on optimizing the copper-catalyzed malonate coupling reaction on nitrobenzoic acid substrates. Researchers can procure this compound to study the kinetics and mechanism, or to develop improved catalytic systems with higher yields for this specific transformation.

Analytical Method Development and Impurity Profiling

Given its role as an intermediate in a pharmaceutical synthesis, this compound can be used as a reference standard or starting material for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of process-related impurities in lomitapide active pharmaceutical ingredient [1]. Its distinct retention time and mass spectra, compared to the final drug substance and other intermediates, make it a necessary tool for quality control.

Synthesis of Novel Nitroaromatic Compound Libraries

For medicinal chemists, this compound serves as a versatile, densely functionalized building block. It contains a carboxylic acid, a nitro group, and two ester groups, all of which can be orthogonally manipulated. It can be used to generate diverse libraries of compounds, for example, by reducing the nitro group to an amine for amide coupling, or by hydrolyzing the esters to acids for further derivatization, exploring chemical space beyond the known MTP inhibitor scaffolds.

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